Spebrutinib has been extensively studied in CLL, a cancer of mature B lymphocytes. Clinical trials have shown significant efficacy of spebrutinib in treating CLL, both as a first-line therapy and for patients who have relapsed or become resistant to other treatments [, ].
Research is ongoing to investigate the effectiveness of spebrutinib in other B-cell malignancies, including mantle cell lymphoma (MCL) and Waldenström's macroglobulinemia (WM) []. Early clinical trials suggest promising results, with spebrutinib showing potential for improved patient outcomes.
Beyond cancer, spebrutinib is also being explored for its potential in treating autoimmune diseases where B cells play a significant role. Autoimmune diseases occur when the immune system mistakenly attacks healthy tissues.
B cells contribute to inflammation in RA. Studies are investigating whether spebrutinib can suppress B cell activity and alleviate RA symptoms.
Research is also exploring the potential use of spebrutinib in other autoimmune diseases such as systemic lupus erythematosus (SLE) and Sjögren's syndrome [].
Spebrutinib is a small molecule compound classified as an irreversible inhibitor of Bruton tyrosine kinase, primarily used in the treatment of various B-cell malignancies and autoimmune disorders. Its chemical formula is , and it has a molecular weight of approximately 423.448 g/mol. The compound is also known by its developmental code name CC-292 and has shown promise in clinical trials targeting conditions such as rheumatoid arthritis and diffuse large B-cell lymphoma .
Spebrutinib acts as a covalent inhibitor of Bruton's tyrosine kinase (BTK) []. It covalently binds to a cysteine residue within the ATP-binding pocket of BTK, thereby blocking its enzymatic activity []. BTK plays a critical role in B-cell signaling, and its inhibition disrupts B-cell proliferation and survival, leading to potential therapeutic effects in B-cell malignancies.
Spebrutinib exhibits significant biological activity by selectively inhibiting Bruton tyrosine kinase, which plays a crucial role in B-cell receptor signaling. This inhibition leads to the blockade of B-cell activation and proliferation, thereby reducing inflammatory cytokine production in myeloid cells and osteoclastogenesis. Preclinical studies have demonstrated its efficacy in models of collagen-induced arthritis and other B-cell mediated diseases . The compound has shown near-complete occupancy of Bruton tyrosine kinase within 8-24 hours post-administration in human trials, indicating its potent and prolonged action .
The synthesis of spebrutinib involves several steps that typically include the reaction of various organic reagents under controlled conditions. For instance, one method details the reaction of benzoyl chloride with specific amines in the presence of potassium carbonate in tetrahydrofuran at low temperatures . This process is followed by purification steps including filtration and washing with solvents such as methanol and dichloromethane to yield the final product.
Spebrutinib is primarily investigated for its therapeutic applications in treating:
Interaction studies have revealed that spebrutinib binds covalently to Bruton tyrosine kinase at its adenosine triphosphate binding site. This binding is characterized by high affinity and specificity, which is crucial for minimizing off-target effects associated with other tyrosine kinase inhibitors. The compound's selectivity has been compared to other inhibitors, demonstrating its unique profile in targeting B-cell signaling pathways effectively
Several compounds share structural or functional similarities with spebrutinib, particularly those targeting Bruton tyrosine kinase or related pathways: Spebrutinib's unique structure features a specific acrylamide moiety that enhances its reactivity compared to other compounds in this class. Its ability to form stable covalent bonds with Bruton tyrosine kinase distinguishes it from others like ibrutinib, which has different pharmacokinetic properties and side effect profiles
Compound Name Mechanism of Action Unique Features Acalabrutinib Irreversible BTK inhibitor Higher selectivity for BTK over ITK Zanubrutinib Irreversible BTK inhibitor Improved pharmacokinetics Tirabrutinib Irreversible BTK inhibitor Designed for enhanced oral bioavailability Ibrutinib Irreversible BTK inhibitor First-in-class BTK inhibitor
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